αvβ3 Integrin Binding Affinity: Direct Head-to-Head with Cilengitide and Linear RGD Peptide in Purified Receptor Assay
In a purified αvβ3 integrin vitronectin-binding competition assay, cyclo(RGDfV) (designated L1) achieved an IC₅₀ of 2.5 nM, representing an 84-fold improvement over the linear reference peptide GRGDSPK (IC₅₀ = 210 nM). In the same assay, the N-methylated derivative Cilengitide (P5, cyclo(RGDf-N(Me)V-)) showed an IC₅₀ of 0.58 nM, making it approximately 4-fold more potent than cyclo(RGDfV) at the isolated αvβ3 receptor [1]. This places cyclo(RGDfV) in the low single-digit nanomolar range for αvβ3 – substantially more active than linear RGD peptides yet deliberately less potent than Cilengitide, a feature that may be advantageous when partial integrin antagonism or reduced receptor internalization is desired.
| Evidence Dimension | αvβ3 integrin inhibition – vitronectin binding competition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM (0.0025 µM); Q value = 0.012 relative to GRGDSPK |
| Comparator Or Baseline | Cilengitide (P5): IC₅₀ = 0.58 nM, Q = 0.0028; Linear GRGDSPK: IC₅₀ = 210 nM, Q = 1.0 |
| Quantified Difference | Cilengitide is ~4.3-fold more potent; cyclo(RGDfV) is ~84-fold more potent than linear GRGDSPK |
| Conditions | Purified isolated αvβ3 receptor; vitronectin as displaced ligand; solid-phase competition assay; peptides as TFA salts |
Why This Matters
When experimental designs require αvβ3 engagement without maximal receptor saturation (e.g., studies of integrin signaling gradation, partial antagonism, or when superactivation at low concentrations is a concern), cyclo(RGDfV) provides a therapeutically relevant potency tier distinct from Cilengitide.
- [1] Dechantsreiter MA, Planker E, Mathä B, Lohof E, Hölzemann G, Jonczyk A, Goodman SL, Kessler H. N-Methylated Cyclic RGD Peptides as Highly Active and Selective αVβ3 Integrin Antagonists. Journal of Medicinal Chemistry. 1999;42(16):3033-3040. Table 1. View Source
